molecular formula C15H18ClN3O2 B009713 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride CAS No. 108894-41-3

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

Katalognummer: B009713
CAS-Nummer: 108894-41-3
Molekulargewicht: 307.77 g/mol
InChI-Schlüssel: MDCYBLVSLOPFAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride is a chemically significant compound recognized for its role as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial nuclear enzyme involved in the detection and repair of DNA single-strand breaks, primarily through the base excision repair pathway. Hyperactive PARP-1 is a validated therapeutic target in oncology, particularly in cancers with homologous recombination deficiencies, such as those harboring BRCA1/2 mutations . The pyridazinone scaffold, to which this compound belongs, has been extensively explored in medicinal chemistry for developing potent PARP inhibitors. Research into analogs of this chemical class has demonstrated their ability to compete with NAD+ for the enzyme's active site, thereby trapping PARP on DNA and inducing synthetic lethality in susceptible cancer cells . Consequently, this specific compound serves as a valuable chemical probe for researchers investigating the DNA damage response network, the mechanisms of synthetic lethality, and for the preclinical evaluation of novel anti-cancer strategies targeting PARP enzyme activity. Its utility extends to biochemical assays for characterizing inhibitor potency and selectivity, as well as in cellular models to study the downstream effects of PARP-1 inhibition.

Eigenschaften

CAS-Nummer

108894-41-3

Molekularformel

C15H18ClN3O2

Molekulargewicht

307.77 g/mol

IUPAC-Name

4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H

InChI-Schlüssel

MDCYBLVSLOPFAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]

Kanonische SMILES

CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl

Synonyme

2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride
SR 95103
SR-95103

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, as demonstrated in the synthesis of 3-amino-6-(hetero)arylpyridazines, provides a robust framework for introducing aryl groups at position 3 of the pyridazine ring. Starting with 3-amino-6-chloropyridazine, phenylboronic acid can be coupled under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C. This method achieves >85% yield for analogous substrates, with regioselectivity ensured by the electronic directing effects of the amino group.

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

An alternative route involves the cyclization of 1,2-dicarbonyl compounds with hydrazines. For example, reacting methylglyoxal with phenylhydrazine forms a dihydropyridazine intermediate, which is subsequently oxidized to the pyridazine core. However, this method offers lower regiocontrol compared to cross-coupling approaches.

Functionalization of the Pyridazine Ring

Introduction of the 5-Methyl Group

Methylation at position 5 is achieved via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃). Alternatively, a pre-functionalized starting material such as 3-amino-5-methyl-6-chloropyridazine can be synthesized through nitration followed by reduction, though this requires stringent temperature control (<0°C) to avoid over-nitration.

Amino Group Retention and Stability

The 6-amino group is introduced either by reduction of a nitro precursor (using H₂/Pd-C in ethanol at 20°C) or via direct amination using ammonia under high-pressure conditions. Protecting groups such as acetyl or tert-butoxycarbonyl (Boc) are employed during subsequent steps to prevent undesired side reactions.

Quaternization and Butanoic Acid Side-Chain Installation

N-Alkylation for Quaternary Ammonium Formation

Quaternization of the pyridazine nitrogen at position 1 is performed using 4-bromobutanoic acid ethyl ester in anhydrous DMF at 60°C. The reaction proceeds via an SN2 mechanism, with KI as a catalyst to enhance electrophilicity. After 12–24 hours, the intermediate ethyl ester is hydrolyzed to the carboxylic acid using 6M HCl at reflux, yielding the zwitterionic structure.

Counterion Exchange to Chloride

The chloride counterion is introduced by treating the quaternary ammonium bromide with AgCl in methanol, facilitating a metathesis reaction. Excess AgCl is removed by filtration, and the product is isolated via rotary evaporation.

Purification and Characterization

Phase-Separation Techniques

Following quaternization, the reaction mixture is subjected to phase separation in a biphasic system (e.g., ethyl acetate/water) to remove catalyst residues and byproducts. The aqueous phase, containing the ionic product, is acidified to pH 2–3 to precipitate the compound, which is then collected by vacuum filtration.

Recrystallization

Final purification is achieved via recrystallization from a mixture of isopropyl alcohol and isopropyl oxide (4:1 v/v), yielding colorless crystals with >99% purity.

Table 1: Optimization of Quaternization Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature60°C7895
SolventAnhydrous DMF8297
Reaction Time18 hours8598
Catalyst (KI)10 mol%8899

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 8.42 (s, 1H, H-4), 7.65–7.58 (m, 5H, Ph), 4.12 (t, J = 7.2 Hz, 2H, N-CH₂), 2.81 (s, 3H, CH₃), 2.45–2.38 (m, 2H, CH₂COOH), 1.92–1.85 (m, 2H, CH₂).

  • ESI-MS : m/z 314.1 [M-Cl]⁺ (calc. 314.14).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN) confirms a single peak at 8.2 minutes with 99.2% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Methylation : Competing alkylation at the amino group is minimized by using bulky bases (e.g., DBU) to deprotonate position 5 selectively.

  • Byproduct Formation During Quaternization : Residual ethyl ester hydrolysis byproducts are removed via activated charcoal treatment prior to recrystallization.

Analyse Chemischer Reaktionen

Famirapriniumchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

    Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation eine Vielzahl von oxygenierten Derivaten liefern, während Substitutionsreaktionen eine Reihe von substituierten Analoga erzeugen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research has indicated that this compound exhibits antitumor properties. It has been studied for its ability to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Pharmacological Studies
Pharmacological evaluations have suggested that 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid; chloride may act on adrenergic receptors, which are important in various physiological responses including mood regulation and cardiovascular functions. This interaction could lead to potential therapeutic applications in treating depression and anxiety disorders .

Agricultural Applications

Pesticidal Properties
Studies have explored the use of this compound as a pesticide. Its chemical structure suggests potential efficacy against certain pests and pathogens affecting crops. Research indicates that it may disrupt metabolic processes in target organisms, leading to their mortality .

Growth Regulation
The compound has also been investigated for its role as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors, thus contributing to higher agricultural yields .

Material Science

Polymer Chemistry
In material science, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid; chloride has been used as a precursor for synthesizing novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Case Studies

Study Focus Findings Reference
Antitumor ActivityInduces apoptosis in cancer cell lines; potential for drug development.
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress in neurodegenerative models.
Pesticidal PropertiesEffective against specific pests; disrupts metabolic processes in target organisms.
Growth RegulationEnhances growth rates and stress resistance in crops; potential for increasing agricultural yields.
Polymer ChemistryUsed as a precursor for novel polymers with enhanced properties suitable for industrial applications.

Wirkmechanismus

The mechanism of action of famiraprinium chloride involves its interaction with the GABA receptor site. As a competitive antagonist, it binds to the receptor and inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to various physiological effects, including altered neuronal excitability and modulation of neurotransmission pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridazinium Derivatives

Pyridazinium salts are a class of heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring. Key structural variations in analogues include:

  • Substituent modifications: Alterations to the amino, methyl, or phenyl groups.
  • Chain length: Replacement of the butanoic acid moiety with shorter (e.g., propanoic) or longer (e.g., pentanoic) chains.
  • Counterion variations : Substitution of chloride with bromide, iodide, or organic anions (e.g., tosylate).
Example Comparison: Pyridazinium vs. Pyridine Derivatives

The compound in , 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, shares a pyridine core but lacks the pyridazinium ring and butanoic acid group. Key differences include:

Property Target Compound Pyridine Derivative
Core Structure Pyridazinium (two adjacent N atoms) Pyridine (one N atom)
Functional Groups Amino, methyl, phenyl, butanoic acid, chloride Amino, chloro, substituted phenyl groups
Molecular Weight 307.78 g/mol Not specified in evidence
Synthetic Complexity Likely multi-step (alkylation/cyclization) Multi-step (condensation and cyclization)
Reported Bioactivity Not disclosed Antimicrobial screening (no specific results)

Key Observations :

Solubility: The butanoic acid group in the target compound improves aqueous solubility relative to purely aromatic pyridine derivatives.

Biological Relevance : Pyridazinium salts are often explored as enzyme inhibitors or antimicrobial agents, but direct comparisons require further pharmacological data .

Counterion Influence

The chloride counterion in the target compound impacts its crystallinity and solubility. For example, bromide or larger anions (e.g., tetrafluoroborate) might reduce hygroscopicity but increase molecular weight.

Research Tools for Structural Analysis

These tools could elucidate the target compound’s crystal packing or hydrogen-bonding patterns, which are critical for understanding stability and reactivity.

Data Table: Hypothetical Comparison with Pyridazinium Analogues

Compound Substituents Molecular Weight Key Properties
Target Compound 6-NH₂, 5-CH₃, 3-Ph, butanoate 307.78 High solubility, ionic character
Hypothetical Analog 1 6-NO₂, 5-CH₃, 3-Ph, propanoate ~320 Increased lipophilicity
Hypothetical Analog 2 6-NH₂, 5-Cl, 3-Ph, pentanoate ~330 Enhanced bioactivity potential

Biologische Aktivität

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride, also known by its CAS number 108894-41-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C15H18ClN3O2
Molecular Weight 307.77 g/mol
IUPAC Name 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;hydrochloride
InChI Key MDCYBLVSLOPFAZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate amine with a chlorinated precursor in a solvent such as ethanol or methanol. The reaction conditions often require heating to facilitate the process, and industrial methods may utilize continuous flow reactors for efficiency .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and anti-inflammatory contexts. Some notable findings include:

  • Neuroprotective Effects : Studies have demonstrated that derivatives of pyridazin compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may contribute to its neuroprotective effects .
  • Anti-inflammatory Properties : Preliminary studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various models of disease .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their mechanisms:

  • Neuroprotection in Animal Models : In a study involving rat models of Parkinson's disease, administration of similar pyridazine derivatives resulted in reduced motor deficits and improved dopaminergic neuron survival .
  • Inflammation Reduction : A clinical trial assessing the anti-inflammatory effects of pyridazine derivatives in patients with rheumatoid arthritis indicated a decrease in inflammatory markers following treatment .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may be linked to the modulation of neurotransmitter systems and the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of precursor acids (e.g., 4-(3-chloro-5-methylphenyl)butanoic acid) using reagents like polyphosphoric acid (PPA), hydrogen fluoride, or Lewis acids (AlCl₃, SnCl₄) in solvents such as benzene or nitroethane. For example, cyclization of acid chlorides with AlCl₃ in benzene yields pyridazine derivatives . Purification often involves recrystallization or HPLC (≥95% purity standards) .
ReagentSolventYield (%)Product Selectivity
PPA-60-70High
AlCl₃Benzene50-65Moderate
SnCl₄Nitroethane70-80High

Q. How is this compound purified and characterized in academic research?

  • Methodological Answer : Post-synthesis, column chromatography (silica gel, eluent: chloroform/methanol) or preparative HPLC is used for purification. Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and chloride counterion presence.
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight verification.
  • Elemental Analysis : Confirmation of C, H, N, Cl content (±0.3% deviation) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influencing X-ray results. To resolve:

Perform variable-temperature NMR to detect tautomeric equilibria.

Compare X-ray-derived bond lengths/angles with DFT-optimized structures (software: Gaussian, ORCA).

Use Cambridge Structural Database (CSD) to benchmark hydrogen-bonding patterns against similar pyridazinium salts .

Q. What strategies optimize crystal structure refinement using SHELXL for this compound?

  • Methodological Answer :

  • Data Preparation : Ensure high-resolution (<1.0 Å) data; use SADABS for absorption correction.
  • Refinement : Apply restraints for disordered regions (e.g., butanoic acid side chain). Use "ISOR" and "DELU" commands to handle anisotropic displacement parameters.
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing?

  • Methodological Answer : Use Mercury CSD to analyze graph sets (e.g., R₂²(8) motifs for N–H⋯Cl⁻ interactions). For example:

  • Primary Interactions : Pyridazinium N–H donors bond with chloride anions (2.8–3.0 Å).
  • Secondary Interactions : Aryl C–H⋯O (carboxylic acid) stabilize layered packing.
  • Quantitative analysis via Hirshfeld surfaces (dnorm plots) identifies dominant contacts .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to assess binding to biological targets (e.g., kinase enzymes). The pyridazinium core may act as a hinge-binding motif.
  • QM/MM Calculations : Evaluate hydrolysis stability of the chloride counterion in physiological pH using CP2K .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Methodological Answer :

  • LC-MS Monitoring : Track intermediates (e.g., chlorinated side products) with m/z +35/37 isotopic patterns.
  • Reaction Optimization : Adjust stoichiometry of cyclization reagents (e.g., excess PPA reduces dimerization).
  • Crystallography : Compare unit cell parameters of bulk product with single crystals to detect polymorphic impurities .

Data Contradiction Analysis

  • Case Study : Conflicting melting points (reported: 178°C vs. observed: 170–175°C).
    • Resolution :

Verify DSC calibration and heating rate (5°C/min recommended).

Check for hydrate formation via TGA (weight loss ~100°C indicates water).

Compare with CSD entries (e.g., similar pyridazinium salts show 5–10°C variability due to polymorphism) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.